molecular formula C9H19NO B14222621 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol CAS No. 547739-87-7

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol

Cat. No.: B14222621
CAS No.: 547739-87-7
M. Wt: 157.25 g/mol
InChI Key: SOKHQOKYYFUDAW-QMMMGPOBSA-N
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Description

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclopentanol derivative with an amino group and a methyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine and a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopentanol moiety can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-[(methylamino)methyl]cyclopentan-1-ol: This compound has a similar structure but with a methylamino group instead of an amino group.

    Cyclopentanol derivatives: Other derivatives of cyclopentanol with different substituents can exhibit similar chemical properties.

Uniqueness: 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

547739-87-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[(1S)-1-amino-2-methylpropyl]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)8(10)9(11)5-3-4-6-9/h7-8,11H,3-6,10H2,1-2H3/t8-/m0/s1

InChI Key

SOKHQOKYYFUDAW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C1(CCCC1)O)N

Canonical SMILES

CC(C)C(C1(CCCC1)O)N

Origin of Product

United States

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